molecular formula C10H13FN2O2 B2508474 N,N-diethyl-4-fluoro-2-nitroaniline CAS No. 432495-25-5

N,N-diethyl-4-fluoro-2-nitroaniline

Cat. No.: B2508474
CAS No.: 432495-25-5
M. Wt: 212.224
InChI Key: AWZGFXLNXUERQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-fluoro-2-nitroaniline is a useful research compound. Its molecular formula is C10H13FN2O2 and its molecular weight is 212.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Dye Intermediates and Potential in Pharmaceuticals

4-Fluoro-3-nitroaniline, closely related to N,N-diethyl-4-fluoro-2-nitroaniline, has emerged as a substance of considerable interest within the U.S.A., primarily as a novel intermediate for dye manufacturing. The versatility of its N-substituted derivatives extends the potential applications to pharmaceuticals, insecticides, and additional dyes, showcasing a broad spectrum of utility in chemical synthesis and materials science. The synthesis methodologies and applications of these derivatives have been briefly reviewed, highlighting their significant role in developing new materials and chemical entities with diverse functionalities (M. Bil, 2007).

Precursor for Biological Active Quinoline Derivatives

The molecule diethyl 2-((4-nitroanilino)methylene)malonate, a compound structurally akin to this compound, serves as a crucial precursor in the synthesis of various quinoline derivatives. These derivatives possess a wide range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. This highlights the compound's importance in the pharmaceutical industry for developing new drugs with potential health benefits (H. Valle et al., 2018).

Development of Metal Complexes for Material Sciences

Research on the preparation of new complexes of 2-fluoro,5-nitroaniline, and 4-fluoro,2-nitroaniline, including types related to this compound, has been conducted. These complexes, formed with metals such as Cu(II), Ni(II), and Co(II), are significant for their potential applications in material sciences, particularly in the development of new materials with specific magnetic, electronic, and structural properties. The study of their infrared, electronic spectra, and magnetic moments provides insight into the ligands' bonding behavior and the complexes' structural characteristics (G. Devoto et al., 1982).

Functionalization of Silica Particles

The functionalization of silica particles with chromophores and amino groups through nucleophilic aromatic substitution reactions showcases the chemical versatility of fluoronitro-substituted aromatic compounds like this compound. This method enables the incorporation of various chromophoric functionalities onto silica surfaces, opening avenues for the development of materials with specific optical properties. Such functionalized materials could find applications in sensors, catalysis, and as components in optoelectronic devices (Isabelle Roth et al., 2006).

Insights into Chemical Reaction Mechanisms

The study of the three-component reaction mechanism involving primary amines and diethyl phosphite has utilized p-nitroaniline, closely related to this compound, as a tool to shed light on the process. This research is crucial for understanding the synthesis of N-substituted aminomethylenebisphosphonic acids, which have applications in developing compounds with potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. The detailed mechanism proposed helps in optimizing the synthesis process for these valuable compounds (E. Dabrowska et al., 2009).

Safety and Hazards

“N,N-diethyl-4-fluoro-2-nitroaniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Properties

IUPAC Name

N,N-diethyl-4-fluoro-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-3-12(4-2)9-6-5-8(11)7-10(9)13(14)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZGFXLNXUERQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.